molecular formula C16H10ClN3OS3 B2825493 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921839-94-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide

Cat. No. B2825493
CAS RN: 921839-94-3
M. Wt: 391.91
InChI Key: ZZKYXUXMEIUVAU-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole and a thiophene ring. These types of compounds often exhibit interesting biological activities and are frequently studied in medicinal chemistry .


Molecular Structure Analysis

The molecule contains two nitrogen (N) atoms separated by two carbons, representing an example of the N,N-bidentate directing group . This suggests that it could potentially act as a ligand in metal-catalyzed reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in metal-catalyzed C-H bond functionalization .

Scientific Research Applications

Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) on the synthesis and evaluation of antitumor activity of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines. The derivatives were synthesized using a pharmacophoric group and screened for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Compounds showed significant anticancer efficacy, marking them as candidates for further investigation in cancer therapy L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015.

Antimicrobial and Antibacterial Evaluation

Rezki (2016) conducted a green ultrasound synthesis, characterization, and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus. This study found that most of the synthesized compounds displayed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains, indicating their potential as antimicrobial agents. The use of ultrasound irradiation in the synthesis process highlighted an efficient and environmentally friendly approach to developing bioactive compounds N. Rezki, 2016.

Analgesic Activity

The synthesis and evaluation of analgesic activity of some acetamide derivatives were explored by Kaplancıklı et al. (2012). In this study, derivatives were synthesized and assessed for their potential analgesic properties using various tests. Significant analgesic effects were observed, suggesting these compounds could be explored further for pain management applications Z. Kaplancıklı, M. Altıntop, G. Turan-Zitouni, A. Ozdemir, & O. D. Can, 2012.

Anticonvulsant Evaluation

Nath et al. (2021) synthesized and evaluated the anticonvulsant activity of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. The study demonstrated significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, highlighting the potential of these compounds in treating convulsive disorders R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, & J. Akhtar, 2021.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS3/c17-13-6-5-9(23-13)7-14(21)20-16-19-11(8-22-16)15-18-10-3-1-2-4-12(10)24-15/h1-6,8H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYXUXMEIUVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide

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